1,1-Dimethyl-2-pyridin-3-ylethylamine
Description
1,1-Dimethyl-2-pyridin-3-ylethylamine is a tertiary amine derivative featuring a pyridine ring substituted at the 3-position with an ethylamine side chain bearing two methyl groups on the α-carbon. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol.
Properties
CAS No. |
566156-02-3 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 |
IUPAC Name |
2-methyl-1-pyridin-3-ylpropan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,10)6-8-4-3-5-11-7-8/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
PNCCNVRKXAVOFJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CN=CC=C1)N |
Canonical SMILES |
CC(C)(CC1=CN=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,1-Dimethyl-2-pyridin-3-ylethylamine with three analogs: 2-pyridinylethylamine , 1,1-Dimethyl-2-pyridin-2-ylethylamine , and 1,1-Dimethyl-2-pyrimidin-5-ylethylamine .
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | LogP (Predicted) | Aqueous Solubility (mg/mL) | pKa (Amine) |
|---|---|---|---|---|
| This compound | C₉H₁₄N₂ | 1.45 | 12.3 | 9.8 |
| 2-Pyridinylethylamine | C₇H₁₀N₂ | 0.82 | 25.6 | 10.2 |
| 1,1-Dimethyl-2-pyridin-2-ylethylamine | C₉H₁₄N₂ | 1.63 | 9.1 | 9.5 |
| 1,1-Dimethyl-2-pyrimidin-5-ylethylamine | C₈H₁₃N₃ | 1.12 | 18.4 | 8.9 |
Key Findings :
Lipophilicity: The dimethyl substitution in this compound increases LogP compared to non-alkylated 2-pyridinylethylamine (1.45 vs. 0.82), enhancing membrane permeability but reducing solubility.
Regioisomer Effects : The 3-pyridinyl isomer exhibits higher solubility (12.3 mg/mL) than the 2-pyridinyl analog (9.1 mg/mL), likely due to reduced steric hindrance in hydrogen bonding .
Heterocycle Impact : Replacement of pyridine with pyrimidine (as in 1,1-Dimethyl-2-pyrimidin-5-ylethylamine) lowers pKa (8.9 vs. 9.8) due to the electron-withdrawing effect of the additional nitrogen, altering protonation behavior in physiological conditions .
Key Findings :
- The 3-pyridinyl derivative requires fewer synthetic steps than its 2-pyridinyl counterpart, reflecting the commercial availability of 3-pyridine precursors .
- Stability correlates with steric protection of the amine group; dimethyl substitution improves resistance to oxidative degradation compared to unsubstituted analogs .
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